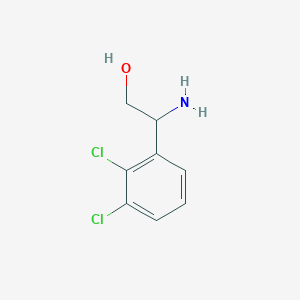

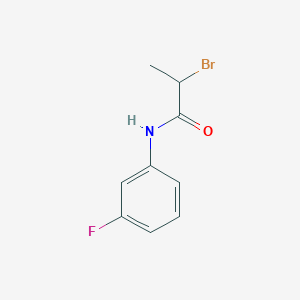

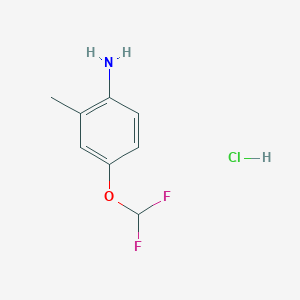

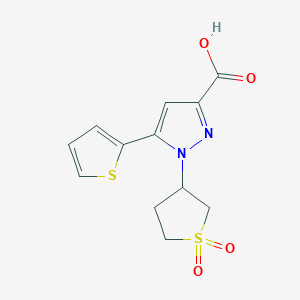

![molecular formula C7H12F2N2 B3033850 (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine CAS No. 1222710-79-3](/img/structure/B3033850.png)

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine

Vue d'ensemble

Description

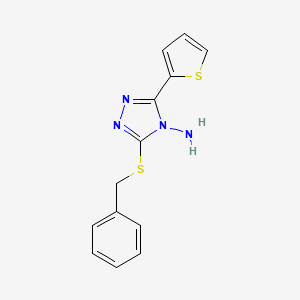

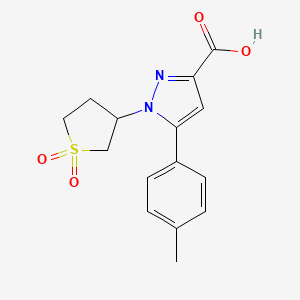

“(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Pyrrolopyrazine derivatives have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported, which involves one-pot three-component condensations .Molecular Structure Analysis

The molecular structure of pyrrolopyrazine includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .Physical And Chemical Properties Analysis

Pyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug discovery. Researchers have made significant progress in developing synthetic methods for this compound. Its unique structure and reactivity make it an attractive candidate for designing novel pharmaceutical agents. By strategically modifying the pattern and position of substituents, scientists can fine-tune its properties for specific applications .

Supramolecular Chemistry

Researchers investigate the self-assembly behavior of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine derivatives. Their ability to form supramolecular structures could lead to applications in molecular recognition, drug delivery, and nanotechnology.

Orientations Futures

Pyrrolopyrazine and its derivatives have been the subject of ongoing research due to their wide range of biological activities and their potential as a scaffold for drug discovery . Future research will likely continue to explore their synthetic pathways, biological activities, and potential applications in various fields .

Mécanisme D'action

Target of Action

Pyrrolopyrazine derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with various cellular targets, including enzymes, receptors, and other proteins.

Mode of Action

For instance, some derivatives have been found to inhibit kinases, enzymes that play crucial roles in signal transduction pathways .

Biochemical Pathways

These could include pathways related to inflammation, microbial growth, viral replication, fungal proliferation, oxidative stress, tumor growth, and signal transduction .

Result of Action

Based on the reported biological activities of pyrrolopyrazine derivatives, potential effects could include the inhibition of microbial growth, reduction of inflammation, prevention of viral replication, suppression of fungal proliferation, mitigation of oxidative stress, inhibition of tumor growth, and modulation of cellular signaling .

Propriétés

IUPAC Name |

(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2/c8-7(9)3-6-4-10-1-2-11(6)5-7/h6,10H,1-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZOXGCZOWTRIE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(CC2CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC(C[C@H]2CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)